

The Origin and Elucidation of Concanamycin B: A Technical Guide

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Compound of Interest

Compound Name: Concanamycin B

Cat. No.: B016493

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Abstract

Concanamycin B is a potent and highly specific macrolide antibiotic that has garnered significant interest within the scientific community for its targeted inhibition of vacuolar-type H⁺-ATPases (V-ATPases). This technical guide provides an in-depth exploration of the origin of **Concanamycin B**, from its initial discovery in *Streptomyces* species to detailed protocols for its production, isolation, and characterization. The document outlines the molecular mechanism of V-ATPase inhibition and its downstream effects on critical cellular pathways, such as endosomal trafficking and antigen presentation. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental methodologies, and visual diagrams of relevant biological and experimental workflows.

Introduction and Physicochemical Properties

Concanamycin B belongs to the plecomacrolide family of antibiotics, a class of natural products characterized by a large macrolactone ring. It was first isolated in 1982 from the bacterium *Streptomyces diastatochromogenes*.^{[1][2]} Its primary mechanism of action is the potent and specific inhibition of V-ATPase, an essential proton pump responsible for acidifying various intracellular compartments in eukaryotic cells.^{[1][3]} This inhibitory activity makes **Concanamycin B** a valuable tool for studying cellular processes dependent on vesicular acidification and a potential scaffold for the development of therapeutics for diseases such as cancer, osteoporosis, and viral infections.^{[4][5]}

Physicochemical Data

The fundamental properties of **Concanamycin B** are summarized in the table below for quick reference.

Property	Value	Reference
Molecular Formula	C ₄₅ H ₇₃ NO ₁₄	[3][6][7]
Molecular Weight	852.1 g/mol	[3][6][7]
CAS Number	81552-33-2	[3][7]
Appearance	Solid	[3][8]
Purity	>98% (Commercially available)	[8]
Solubility	Soluble in DMSO, DMF, Ethanol, Methanol	[3][7]
Storage Temperature	-20°C	[3][7]
Synonyms	8-deethyl-8-methyl-Concanamycin A; MCH 210	[3]

Production and Isolation

Concanamycin B is a secondary metabolite produced through microbial fermentation. Due to its complex structure, fermentation remains the primary source of this compound, as total synthesis is challenging.[4] While originally isolated from *Streptomyces diastatochromogenes* S-45, other strains, such as *Streptomyces eitanensis*, have been engineered for enhanced production.[2][5]

Fermentation and Production Yields

Initial production titers of **Concanamycin B** in wild-type strains were relatively low. However, through metabolic engineering strategies, such as the overexpression of regulatory genes within the **concanamycin** biosynthetic gene cluster, production has been significantly enhanced.[4][5]

Strain	Fermentation Conditions	Concanamycin B Titer (mg/L)	Reference
Streptomyces (Wild Type)	Standard Batch Fermentation	~20	[4]
Engineered <i>S. eitanensis</i> DHS10676	Optimized media with sodium propionate supplementation	306.5 ± 42.1	[4]

Experimental Protocol: Fermentation of Engineered *S. eitanensis*

This protocol is adapted from methodologies developed for high-titer concanamycin production. [\[4\]](#)

- **Strain Activation:** Inoculate a starter culture of engineered *S. eitanensis* in a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 30°C with shaking at 200 rpm for 48-72 hours.
- **Production Culture Inoculation:** Transfer the seed culture (e.g., 5% v/v) into a production medium. An optimized medium may contain glucose, yeast extract, peptone, and other trace elements. For enhanced **Concanamycin B** production, supplement the medium with sodium propionate.
- **Fermentation:** Incubate the production culture at 30°C with shaking at 200 rpm for 16-24 days. Monitor the culture periodically for growth and secondary metabolite production.
- **Harvesting:** After the incubation period, harvest the fermentation broth by centrifugation at 10,000 rpm to separate the mycelium from the supernatant. **Concanamycin B** is typically found in the mycelial cake.

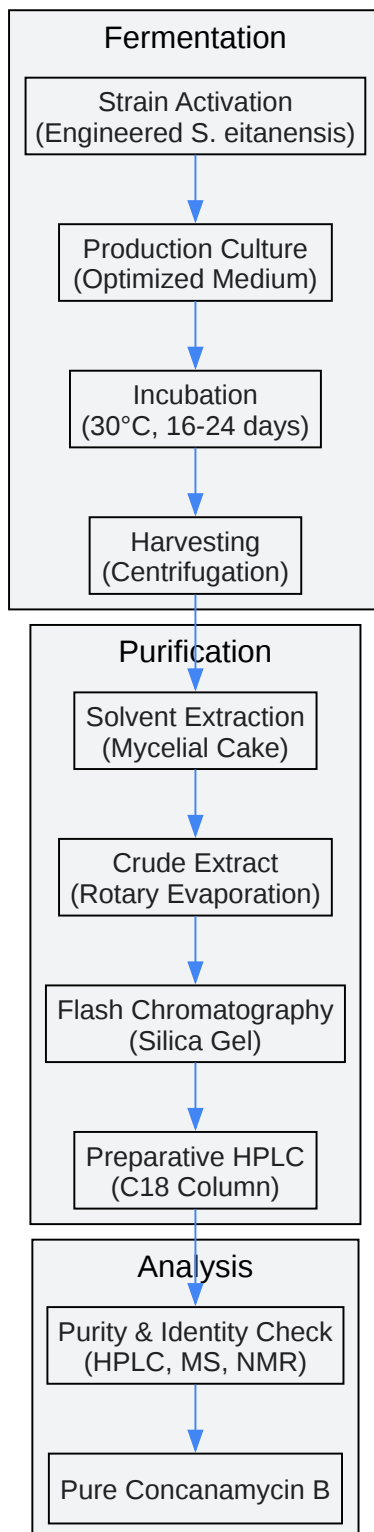
Experimental Protocol: Isolation and Purification of Concanamycin B

This protocol describes a general workflow for extracting and purifying **Concanamycin B** from the fermentation harvest. [\[4\]](#)[\[9\]](#)

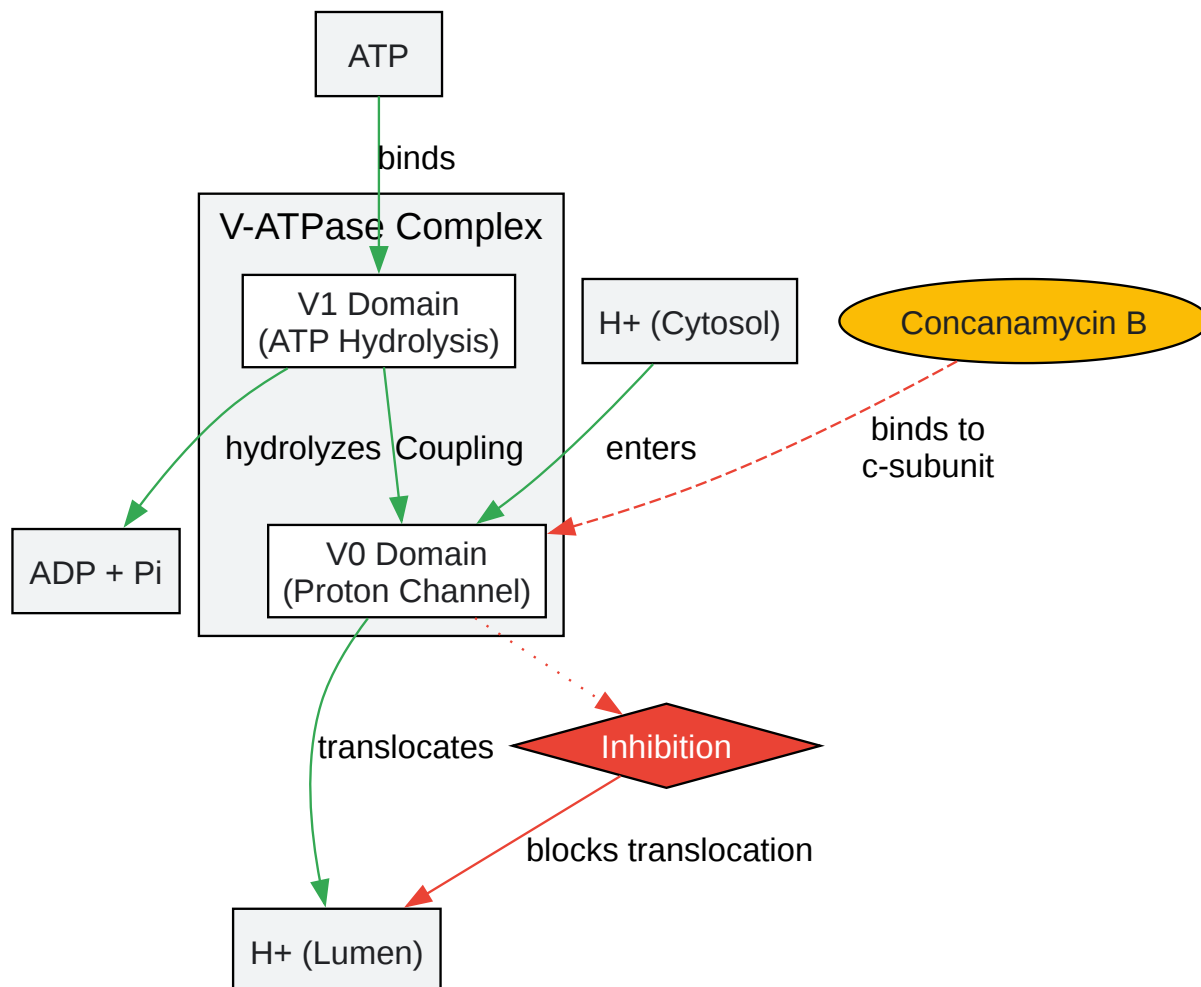
- **Extraction:** Extract the mycelial biomass with an organic solvent such as ethyl acetate or methanol. Repeat the extraction process multiple times to ensure complete recovery. Pool the organic extracts.
- **Solvent Evaporation:** Concentrate the pooled organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
- **Initial Purification (Flash Chromatography):** Resuspend the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto silica gel. Perform normal-phase flash chromatography using a gradient of ethyl acetate in hexane. Collect fractions and analyze for the presence of **Concanamycin B** (e.g., by TLC or HPLC).
- **Final Purification (HPLC):** Pool the fractions containing **Concanamycin B** and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water).
- **Purity Assessment:** Confirm the purity and identity of the isolated **Concanamycin B** using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.^{[4][10]}

Workflow for Concanamycin B Production and Isolation

Overall Workflow for Concanamycin B Production



Mechanism of V-ATPase Inhibition



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